molecular formula C24H27F2N7O B12462896 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide

Cat. No.: B12462896
M. Wt: 467.5 g/mol
InChI Key: BCYYKNLFCKHWKN-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide is a complex organic compound that features a triazine ring substituted with fluorophenyl and cyclohexylalaninamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide typically involves multiple stepsThe final step involves the coupling of the triazine derivative with N-cyclohexylalaninamide under appropriate conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Properties

Molecular Formula

C24H27F2N7O

Molecular Weight

467.5 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-cyclohexylpropanamide

InChI

InChI=1S/C24H27F2N7O/c1-15(21(34)28-16-9-3-2-4-10-16)27-22-31-23(29-19-13-7-5-11-17(19)25)33-24(32-22)30-20-14-8-6-12-18(20)26/h5-8,11-16H,2-4,9-10H2,1H3,(H,28,34)(H3,27,29,30,31,32,33)

InChI Key

BCYYKNLFCKHWKN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCCC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F

Origin of Product

United States

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